1-(4-methoxy-2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea
Description
This compound is a urea derivative featuring a 4-methoxy-2-methylphenyl group and a pyridin-2-ylamino-pyrimidin-4-yl ethyl chain. The methoxy and methyl substituents on the phenyl ring may enhance lipophilicity and metabolic stability, while the pyrimidine-pyridine scaffold likely contributes to hydrogen bonding and target interaction .
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-11-15(29-2)6-7-16(14)26-20(28)23-10-9-22-18-12-19(25-13-24-18)27-17-5-3-4-8-21-17/h3-8,11-13H,9-10H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMPYPUAMJQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of the compound with structurally or functionally related urea derivatives. Data are synthesized from peer-reviewed studies and chemical databases.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The 4-methoxy-2-methylphenyl group in the target compound likely improves membrane permeability compared to the 3-chlorophenyl group in ’s compound, which may hinder absorption due to higher electronegativity .
Linker Flexibility :
- The ethylurea linker in the target compound provides conformational flexibility, contrasting with the rigid thioether linker in compound 7n (), which restricts rotational freedom but enhances target specificity .
Biological Activity :
- Unlike the furopyrimidine derivative in , the target compound lacks fused ring systems, which may reduce off-target interactions but also limit DNA-binding efficacy .
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